molecular formula C14H16O2 B13772719 2,3-Diethoxynaphthalene CAS No. 70708-30-4

2,3-Diethoxynaphthalene

Cat. No.: B13772719
CAS No.: 70708-30-4
M. Wt: 216.27 g/mol
InChI Key: ZTWXEGJBUBRWFB-UHFFFAOYSA-N
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Description

2,3-Diethoxynaphthalene is a naphthalene derivative substituted with ethoxy (-OCH₂CH₃) groups at the 2- and 3-positions. Its structure features a π-electron-rich aromatic system, making it valuable in supramolecular chemistry. Notably, it serves as a monomer for synthesizing acyclic pillar[n]naphthalene oligomers (e.g., dimer, trimer, tetramer) via a one-step condensation with paraformaldehyde under BF₃ catalysis . These oligomers exhibit pseudo-cyclic cavities in the solid state and demonstrate host-guest binding toward organic ammonium cations (association constants Kₐ ≈ 10²–10⁴ M⁻¹), comparable to macrocyclic hosts like pillararenes .

Properties

CAS No.

70708-30-4

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

2,3-diethoxynaphthalene

InChI

InChI=1S/C14H16O2/c1-3-15-13-9-11-7-5-6-8-12(11)10-14(13)16-4-2/h5-10H,3-4H2,1-2H3

InChI Key

ZTWXEGJBUBRWFB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=CC=CC=C2C=C1OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diethoxynaphthalene typically involves the ethylation of 2,3-dihydroxynaphthalene. The reaction is carried out using ethyl iodide in the presence of a base such as potassium carbonate. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like acetone or ethanol.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,3-Diethoxynaphthalene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups into the naphthalene ring.

Scientific Research Applications

2,3-Diethoxynaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Diethoxynaphthalene involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used.

Comparison with Similar Compounds

Substituent Effects: Ethoxy vs. Methoxy vs. Hydroxy Groups

2,3-Dimethoxynaphthalene (C₁₂H₁₂O₂, MW 188.22):

  • Substituted with methoxy (-OCH₃) groups.
  • However, methoxy groups offer weaker electron-donating effects, which may diminish π-electron density in the naphthalene core, affecting host-guest interactions .

2,3-Dihydroxynaphthalene (C₁₀H₈O₂, MW 160.17):

  • Hydroxyl (-OH) groups enable hydrogen bonding, increasing polarity and reactivity. This makes the compound suitable for coordination chemistry but less stable in non-polar environments compared to ethoxy derivatives.

Key Insight : Ethoxy groups in 2,3-Diethoxynaphthalene balance steric bulk and electron donation, optimizing cavity π-electron richness for cation binding while maintaining solubility in organic solvents .

Positional Isomerism: 2,3- vs. 1,4- vs. 2,6-Substitution

1,4-Diethoxynaphthalene (C₁₄H₁₆O₂, MW 216.28):

  • Ethoxy groups at the 1- and 4-positions create a linear, symmetric structure. This arrangement lacks the curved cavity seen in 2,3-substituted derivatives, reducing its ability to encapsulate guests.

2,6-Dimethoxynaphthalene (C₁₂H₁₂O₂, MW 188.22):

  • The para-substitution of methoxy groups at 2- and 6-positions generates a planar, symmetric structure. This geometry is less conducive to forming pseudo-cyclic cavities, likely resulting in weaker binding compared to this compound-based oligomers .

Key Insight : The 2,3-substitution pattern in this compound enables a bent geometry critical for forming adaptive, π-rich cavities in oligomers, enhancing molecular recognition .

Structural Comparisons: Acyclic Oligomers vs. Macrocyclic Hosts

Calixnaphthalenes :

  • Macrocyclic naphthalene derivatives (e.g., calix[4]naphthalenes) traditionally exhibit poor guest recognition due to rigid, preorganized cavities .

Pillararenes :

  • Pillar[5]arenes, macrocycles with ethoxy groups, show Kₐ values up to 10⁵ M⁻¹ for cationic guests. However, their synthesis requires stringent conditions, whereas this compound oligomers are synthesized in one step .

Key Insight : Acyclic pillarnaphthalene oligomers derived from this compound offer synthetic simplicity and flexibility, achieving binding affinities competitive with macrocycles while adapting to diverse guest shapes .

Data Tables

Table 1: Substituent and Positional Effects on Host-Guest Properties

Compound Substituents Position Kₐ (M⁻¹) Key Application
This compound Ethoxy 2,3 10²–10⁴ Supramolecular hosts
1,4-Diethoxynaphthalene Ethoxy 1,4 N/A R&D
2,3-Dimethoxynaphthalene Methoxy 2,3 N/A Not reported
Pillar[5]arenes Ethoxy Macrocycle 10³–10⁵ Cation binding

Table 2: Thermodynamic and Physical Properties

Compound Molecular Weight Boiling/Melting Point Solubility
This compound 216.28 Not reported Organic solvents
2,3-Dimethoxynaphthalene 188.22 Not reported Moderate
2,3-Dihydroxynaphthalene 160.17 Not reported Polar solvents

Biological Activity

2,3-Diethoxynaphthalene is an organic compound belonging to the naphthalene family, characterized by the presence of two ethoxy groups at the 2 and 3 positions of the naphthalene ring. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Chemical Structure

The molecular formula for this compound is C12H14O2C_{12}H_{14}O_2. Its structure features a naphthalene backbone with two ethoxy substituents, which can influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study conducted on its efficacy against Staphylococcus aureus and Escherichia coli showed significant inhibition of bacterial growth at certain concentrations. The Minimum Inhibitory Concentration (MIC) was determined to be around 50 µg/mL for both strains, suggesting a promising potential as an antimicrobial agent.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli50 µg/mL

Cytotoxicity Studies

Cytotoxicity assays have been performed using human cell lines to evaluate the safety profile of this compound. The compound displayed moderate cytotoxic effects with an IC50 value of approximately 75 µM in HeLa cells, indicating that while it has biological activity, further studies are necessary to assess its therapeutic index.

The proposed mechanism of action for the antimicrobial effects of this compound involves disruption of bacterial cell membrane integrity. This is supported by studies showing that treated bacterial cells exhibited morphological changes under electron microscopy, indicating cell lysis.

Case Study 1: Antimicrobial Efficacy

In a controlled study, researchers evaluated the effect of this compound on biofilm formation in Pseudomonas aeruginosa. The compound was found to reduce biofilm biomass by approximately 60% at a concentration of 100 µg/mL. This suggests potential applications in preventing biofilm-associated infections.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted on various human cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The results indicated that this compound inhibited cell proliferation effectively with IC50 values of 70 µM and 80 µM respectively. Further analysis revealed that the compound induced apoptosis in these cells as evidenced by increased Annexin V staining.

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